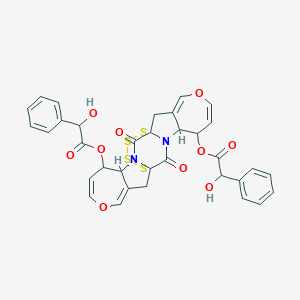
Emethallicin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Emethallicin C is a natural product that belongs to the class of macrolides. It was first isolated from the marine bacterium Emethallica sp. in 2013. Emethallicin C has a unique structure and exhibits potent antibacterial activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Due to its promising biological activity, Emethallicin C has attracted significant attention from the scientific community.
科学的研究の応用
Emethallicin C has shown potent antibacterial activity against a broad range of Gram-positive bacteria. Therefore, it has potential applications in the development of new antibiotics to combat antibiotic-resistant bacteria. Emethallicin C has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Furthermore, Emethallicin C has been shown to inhibit biofilm formation, which is a critical factor in bacterial infections. Therefore, it has potential applications in wound healing and medical device coatings.
作用機序
The mechanism of action of Emethallicin C has not been fully elucidated. However, several studies have suggested that it inhibits bacterial protein synthesis by binding to the bacterial ribosome. Emethallicin C has been shown to bind to the 50S subunit of the bacterial ribosome, which is responsible for peptide bond formation. This binding leads to the inhibition of protein synthesis, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Emethallicin C has been shown to exhibit potent antibacterial activity against a broad range of Gram-positive bacteria. It has also been shown to exhibit anti-inflammatory activity and inhibit biofilm formation. However, the biochemical and physiological effects of Emethallicin C on human cells have not been fully elucidated. Therefore, further studies are required to determine the potential toxicity and side effects of Emethallicin C.
実験室実験の利点と制限
One of the advantages of Emethallicin C is its potent antibacterial activity against a broad range of Gram-positive bacteria. Therefore, it can be used as a positive control in antibacterial assays. However, Emethallicin C is a complex molecule that contains 24 chiral centers and a 26-membered macrolide ring. Therefore, its synthesis is challenging and requires significant expertise and resources. Furthermore, the potential toxicity and side effects of Emethallicin C on human cells need to be carefully evaluated before its clinical use.
将来の方向性
Emethallicin C has shown promising biological activity and has potential applications in the development of new antibiotics and anti-inflammatory drugs. Therefore, further studies are required to determine its mechanism of action, biochemical and physiological effects, and potential toxicity and side effects. Furthermore, the synthesis of Emethallicin C and its analogs needs to be optimized to increase the yield and reduce the cost. Finally, the potential clinical applications of Emethallicin C need to be carefully evaluated in preclinical and clinical studies.
合成法
Emethallicin C is a complex molecule that contains 24 chiral centers and a 26-membered macrolide ring. The total synthesis of Emethallicin C is challenging due to its structural complexity. However, several research groups have reported successful synthesis of Emethallicin C using different strategies. One of the most efficient methods for synthesizing Emethallicin C is the convergent strategy, which involves the synthesis of two fragments followed by their coupling. This method has been used by several research groups to synthesize Emethallicin C and its analogs.
特性
CAS番号 |
125187-55-5 |
|---|---|
製品名 |
Emethallicin C |
分子式 |
C34H28N2O10S4 |
分子量 |
752.9 g/mol |
IUPAC名 |
[16-(2-hydroxy-2-phenylacetyl)oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C34H28N2O10S4/c37-27(19-7-3-1-4-8-19)29(39)45-23-11-13-43-17-21-15-33-32(42)36-26-22(16-34(36,48-50-49-47-33)31(41)35(33)25(21)23)18-44-14-12-24(26)46-30(40)28(38)20-9-5-2-6-10-20/h1-14,17-18,23-28,37-38H,15-16H2 |
InChIキー |
DEIRUUOMXKDMID-UHFFFAOYSA-N |
SMILES |
C1C2=COC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)C(C8=CC=CC=C8)O |
正規SMILES |
C1C2=COC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)C(C8=CC=CC=C8)O |
同義語 |
emethallicin C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



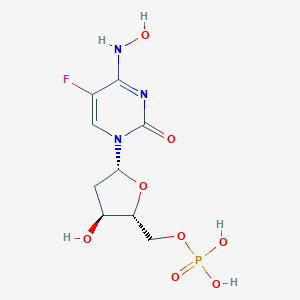
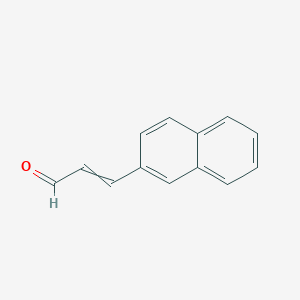
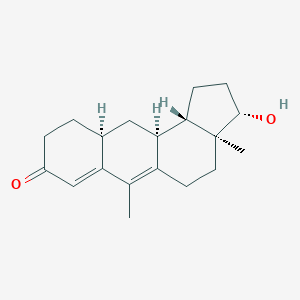
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
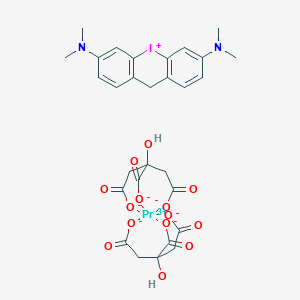


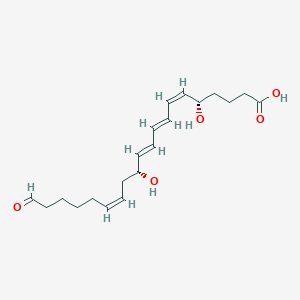
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
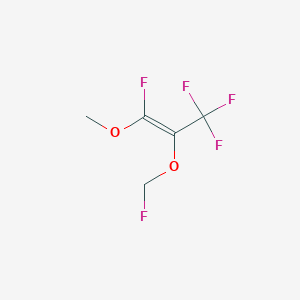
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)
